molecular formula C7H17NO B12105022 4-(Aminomethyl)hexan-3-ol

4-(Aminomethyl)hexan-3-ol

Cat. No.: B12105022
M. Wt: 131.22 g/mol
InChI Key: UPVSZHJAUAVPBW-UHFFFAOYSA-N
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Description

4-(Aminomethyl)hexan-3-ol is an organic compound with the molecular formula C7H17NO It is a secondary alcohol with an amino group attached to the fourth carbon of the hexane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)hexan-3-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 4-(Aminomethyl)hexan-3-one, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or imine intermediates. This process is often conducted under high pressure and temperature using catalysts such as palladium on carbon (Pd/C) or Raney nickel.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)hexan-3-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to the corresponding amine using strong reducing agents.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acidic medium.

    Reduction: NaBH4 or LiAlH4 in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: 4-(Aminomethyl)hexan-3-one or 4-(Aminomethyl)hexanoic acid.

    Reduction: 4-(Aminomethyl)hexane.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

4-(Aminomethyl)hexan-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)hexan-3-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The alcohol group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)hexan-3-one: The ketone analog of 4-(Aminomethyl)hexan-3-ol.

    4-(Aminomethyl)hexanoic acid: The carboxylic acid derivative.

    4-(Aminomethyl)hexane: The fully reduced amine.

Uniqueness

This compound is unique due to the presence of both an amino group and a secondary alcohol group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

4-(aminomethyl)hexan-3-ol

InChI

InChI=1S/C7H17NO/c1-3-6(5-8)7(9)4-2/h6-7,9H,3-5,8H2,1-2H3

InChI Key

UPVSZHJAUAVPBW-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)C(CC)O

Origin of Product

United States

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